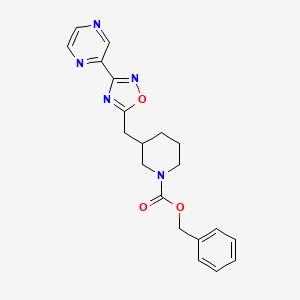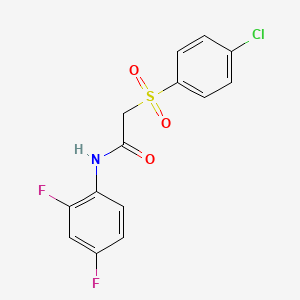
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C14H10ClF2NO3S . It is a synthetic compound and its detailed description and properties can be found in various chemical databases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)amino]-N-(2,4-difluorophenyl)acetamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .
Molecular Structure Analysis
The molecular structure of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be analyzed using various computational chemistry applications . These applications can provide insights into the molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be complex and varied. The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be found in various chemical databases . These databases provide information such as structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study involved the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These compounds were analyzed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies, providing insights into their cytotoxic behavior (Nafeesa, K., et al., 2017).
Pharmacological Evaluation
- Research on novel sulfonamide derivatives, including structures related to the compound of interest, demonstrated cytotoxic activity against breast and colon cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Ghorab, M., et al., 2015).
Chemical Synthesis Techniques
- Studies on the solid-phase synthesis of beta-sultams introduce methods potentially applicable to derivatives of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These methods could aid in the development of combinatorial libraries for identifying new antibacterial agents (Gordeev, M., et al., 1997).
Antimicrobial Activity
- The synthesis and antibacterial activity evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were investigated. This research suggests the antimicrobial potential of compounds structurally related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide (Iqbal, K., et al., 2017).
Environmental Applications
- Investigation into the identification of novel polyfluorinated ether sulfonates as alternatives to traditional environmental pollutants showcases the relevance of studying compounds like 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide in the context of environmental chemistry and pollution reduction (Ruan, T., et al., 2015).
Orientations Futures
The future directions for the research on 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives that could potentially have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWZXCLQSNVHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

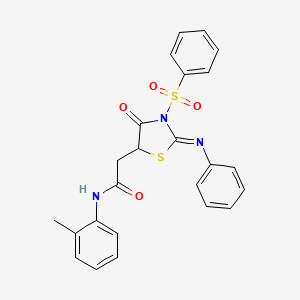
![1-[4-(Azepan-1-ylsulfonyl)phenyl]-2-bromoethanone](/img/structure/B2382980.png)
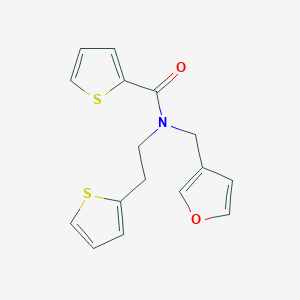
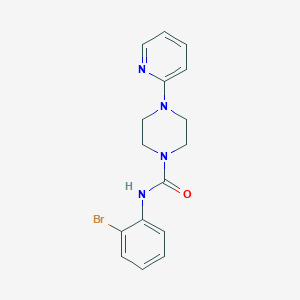
![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)
![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)
